Cas no 53598-97-3 (4-Methyl-4-(sulfanylmethyl)-2-azetidinone)

4-Methyl-4-(sulfanylmethyl)-2-azetidinone is a specialized β-lactam derivative featuring a sulfanylmethyl substituent at the 4-position of the azetidinone ring. This structural motif is of significant interest in medicinal chemistry due to its potential as a building block for β-lactam antibiotics and other biologically active compounds. The presence of the sulfanylmethyl group enhances reactivity, enabling selective functionalization for further synthetic modifications. Its rigid azetidinone core provides a stable scaffold for drug design, while the thioether moiety offers opportunities for conjugation or metal coordination. The compound is particularly valuable in the development of novel antimicrobial agents and enzyme inhibitors, where precise control over stereochemistry and reactivity is critical.
4-Methyl-4-(sulfanylmethyl)-2-azetidinone structure
53598-97-3 structure
Product name:4-Methyl-4-(sulfanylmethyl)-2-azetidinone
CAS No:53598-97-3
MF:C5H9NOS
Molecular Weight:131.196059942245
CID:5563570
PubChem ID:24977351

4-Methyl-4-(sulfanylmethyl)-2-azetidinone 化学的及び物理的性質

名前と識別子

    • EN300-6960562
    • 53598-97-3
    • 4-methyl-4-(sulfanylmethyl)-2-azetidinone
    • AKOS015907598
    • 4-(mercapto-methyl)-4-methyl-azetidin-2-one
    • 4-methyl-4-(sulfanylmethyl)azetidin-2-one
    • 4-Methyl-4-(sulfanylmethyl)-2-azetidinone
    • インチ: 1S/C5H9NOS/c1-5(3-8)2-4(7)6-5/h8H,2-3H2,1H3,(H,6,7)
    • InChIKey: YSEUQDZCMOKKIH-UHFFFAOYSA-N
    • SMILES: SCC1(C)CC(N1)=O

計算された属性

  • 精确分子量: 131.04048508g/mol
  • 同位素质量: 131.04048508g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.1Ų
  • XLogP3: -0.2

4-Methyl-4-(sulfanylmethyl)-2-azetidinone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6960562-10.0g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
10.0g
$2209.0 2023-07-07
Enamine
EN300-6960562-5.0g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
5.0g
$1488.0 2023-07-07
Enamine
EN300-6960562-0.05g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
0.05g
$431.0 2023-07-07
Enamine
EN300-6960562-2.5g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
2.5g
$1008.0 2023-07-07
Enamine
EN300-6960562-0.25g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
0.25g
$472.0 2023-07-07
Enamine
EN300-6960562-0.1g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
0.1g
$451.0 2023-07-07
Enamine
EN300-6960562-1.0g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
1.0g
$513.0 2023-07-07
Enamine
EN300-6960562-0.5g
4-methyl-4-(sulfanylmethyl)azetidin-2-one
53598-97-3
0.5g
$493.0 2023-07-07

4-Methyl-4-(sulfanylmethyl)-2-azetidinone 関連文献

4-Methyl-4-(sulfanylmethyl)-2-azetidinoneに関する追加情報

Recent Advances in the Study of 4-Methyl-4-(sulfanylmethyl)-2-azetidinone (CAS: 53598-97-3)

The compound 4-Methyl-4-(sulfanylmethyl)-2-azetidinone (CAS: 53598-97-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.

One of the key areas of research has been the optimization of synthetic routes for 4-Methyl-4-(sulfanylmethyl)-2-azetidinone. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a novel catalytic system. The researchers reported a yield of over 85%, significantly improving upon previous methods. This advancement is crucial for scaling up production for further pharmacological studies.

In terms of biological activity, recent in vitro studies have shown promising results. The compound exhibits moderate inhibitory effects against certain bacterial strains, particularly Gram-positive bacteria. Molecular docking simulations suggest that this activity may be due to the compound's ability to interfere with cell wall synthesis enzymes. However, further in vivo studies are needed to confirm these findings and assess potential clinical applications.

Perhaps the most exciting development comes from its use as a precursor in the synthesis of β-lactam antibiotics. Researchers at several pharmaceutical companies have reported using 4-Methyl-4-(sulfanylmethyl)-2-azetidinone as a key intermediate in developing novel antibiotics with improved activity against drug-resistant strains. The compound's unique structure allows for modifications that can enhance both potency and pharmacokinetic properties.

Recent computational studies have also explored the compound's potential in other therapeutic areas. Molecular modeling suggests that derivatives of 4-Methyl-4-(sulfanylmethyl)-2-azetidinone might interact with certain cancer-related targets, opening possibilities for anticancer drug development. Early-stage research in this direction is currently underway at several academic institutions.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and potential toxicity profiles require further investigation. Additionally, more efficient purification methods are needed to ensure the compound meets pharmaceutical-grade standards. Addressing these issues will be crucial for advancing the compound from research laboratories to clinical applications.

In conclusion, 4-Methyl-4-(sulfanylmethyl)-2-azetidinone (CAS: 53598-97-3) represents an important molecule in contemporary medicinal chemistry research. Its dual role as both a potential therapeutic agent and a versatile synthetic building block makes it particularly valuable. As research continues, we can expect to see more applications emerge for this compound and its derivatives in the coming years.

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